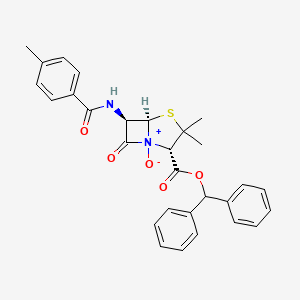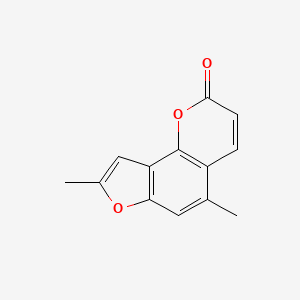
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for coumarins, including 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-, often involve classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, propargyl bromide, and various sodium azides. The conditions often involve dry solvents and anhydrous environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide and sodium azides can lead to the formation of coumarin–triazole derivatives .
Applications De Recherche Scientifique
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Industry: Employed in the production of certain perfumes and fabric conditioners.
Mécanisme D'action
The mechanism of action of 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- include other coumarin derivatives such as:
- 7-hydroxy-4-methyl coumarin
- 5,7-dihydroxy-4-methyl coumarin
- Coumarin–triazole derivatives
Uniqueness
What sets 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- apart from other coumarin derivatives is its specific substitution pattern, which can confer unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Propriétés
Numéro CAS |
76605-65-7 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5,8-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-11-10(6-8(2)15-11)13-9(7)3-4-12(14)16-13/h3-6H,1-2H3 |
Clé InChI |
RINHXDAQQJHPOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(O2)C)C3=C1C=CC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



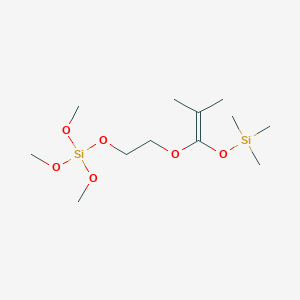

![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
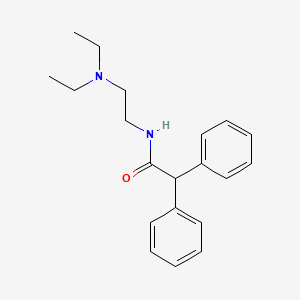
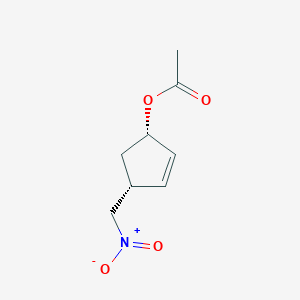

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

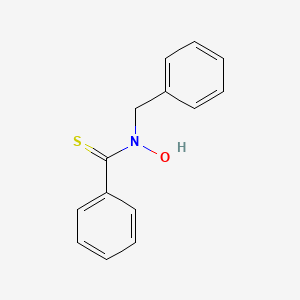
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

